![molecular formula C13H21NO3 B2475201 Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate CAS No. 2640571-95-3](/img/structure/B2475201.png)
Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate
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Overview
Description
This compound, also known by its CAS Number 2640571-95-3, is a chemical with the IUPAC name tert-butyl (1aR,2aR,5aS,6aS)-octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate . It has a molecular weight of 239.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11- . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Efficient Synthesis for Pharmacological Activities The compound tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate is significant in pharmacology, serving as a key intermediate in the synthesis of diverse pharmacologically active structures. An efficient synthesis process has been developed for a closely related compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance in the pharmacological domain. This process emphasizes cost-effectiveness and scalability, crucial for commercial viability and large-scale applications (Bahekar et al., 2017).
Molecular Structure and Vibrational Spectroscopy Analysis Advanced techniques like vibrational spectroscopy, ab initio, and density functional theory analysis have been employed to study the structure of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate, a compound structurally similar to the one . This research provides detailed insights into the molecular structure, vibrational frequencies, and infrared intensities, paving the way for a deeper understanding of related compounds (Arslan et al., 2013).
X-ray Crystallographic Analysis X-ray studies have revealed detailed structural insights into related compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies offer a glimpse into the molecular packing and the hydrogen bonding interactions, integral for understanding the stability and reactivity of such compounds (Didierjean et al., 2004).
Stereoselective Synthesis and Molecular Structure Research into the stereoselective synthesis and structural analysis of closely related compounds, like tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, underscores the importance of stereochemistry in the synthesis and application of such compounds. These studies contribute to the understanding of molecular interactions and reactivity, which are crucial in the design and application of pharmaceuticals and other chemical products (Boev et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1aS,2aS,5aR,6aR)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAOKXBZPVNBJE-CKIJPRSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3C(O3)CC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]3[C@H](O3)C[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate |
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